[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine
Description
Properties
IUPAC Name |
3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c15-9-4-10-16-11-7-14(8-12-16)13-5-2-1-3-6-13/h1-3,5-7H,4,8-12,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHLNBFIDZWJBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC=C1C2=CC=CC=C2)CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine typically involves multi-component reactions. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often include refluxing in ethanol or another suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Hantzsch synthesis, utilizing continuous flow reactors to enhance yield and purity. Green chemistry approaches, such as solvent-free conditions or the use of water as a solvent, are also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the dihydropyridine ring to a tetrahydropyridine ring.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where reagents like alkyl halides can introduce various substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Alkyl halides, base (e.g., sodium hydroxide).
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Tetrahydropyridine derivatives.
Substitution: Various substituted amines.
Scientific Research Applications
Chemistry: In chemistry, [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional modifications, making it valuable in synthetic organic chemistry .
Biology and Medicine: In biology and medicine, this compound is studied for its potential as a calcium channel blocker. It has shown promise in the treatment of cardiovascular diseases, such as hypertension and angina. Additionally, its derivatives are explored for their anti-inflammatory and anticancer properties .
Industry: In the industrial sector, the compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of [3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine primarily involves the inhibition of calcium channels. By binding to these channels, the compound prevents the influx of calcium ions into cells, leading to vasodilation and reduced blood pressure. This mechanism is particularly beneficial in the treatment of hypertension and other cardiovascular conditions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
Pharmacological Potential
- Cytoactivity: N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanamides (synthesized from similar amines) show moderate activity in cell-based assays, suggesting the amine’s role in modulating bioactivity .
- Target Selectivity : Compounds with trifluoromethylphenyl substituents (e.g., derivatives in ) exhibit enhanced lipophilicity, which may improve blood-brain barrier penetration compared to the parent compound.
Physicochemical Properties
- Solubility : The dihydropyridine core and primary amine group in this compound likely confer moderate aqueous solubility.
Key Research Findings
- Synthetic Utility : The compound serves as a versatile intermediate in multi-step syntheses, particularly for kinase inhibitors and G protein-coupled receptor (GPCR) modulators .
- Structural Optimization : Derivatives with bulkier substituents (e.g., trifluoromethyl groups in ) demonstrate improved metabolic stability but may require tailored synthetic routes.
Biological Activity
Overview
[3-(4-Phenyl-3,6-dihydropyridin-1(2H)-yl)propyl]amine is an organic compound belonging to the class of dihydropyridines. This compound exhibits significant potential in various biological applications, particularly as a calcium channel blocker. Its unique structural features allow it to interact with biological systems in ways that can be therapeutically beneficial.
Chemical Structure and Properties
- IUPAC Name : 3-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)propan-1-amine
- Molecular Formula : C14H20N2
- Molecular Weight : 220.33 g/mol
- CAS Number : 25755-27-5
The compound functions primarily as a calcium channel blocker, which is crucial for regulating muscle contractions and neurotransmitter release. Dihydropyridines, similar to this compound, typically inhibit calcium influx through L-type calcium channels, leading to vasodilation and decreased blood pressure.
Cardiovascular Effects
Research indicates that this compound has potential applications in treating cardiovascular diseases such as hypertension and angina. The compound's ability to block calcium channels results in relaxation of vascular smooth muscle, thereby lowering blood pressure.
Anti-inflammatory Properties
In addition to its cardiovascular benefits, this compound has been investigated for its anti-inflammatory properties. Studies have shown that derivatives of dihydropyridines can modulate inflammatory pathways, potentially offering therapeutic avenues for conditions like arthritis and other inflammatory disorders.
Anticancer Potential
Emerging research suggests that this compound may also exhibit anticancer activity. Its structural similarity to other known anticancer agents allows it to interfere with cancer cell proliferation and survival mechanisms.
Table 1: Summary of Biological Activities
| Activity Type | Effect | Reference |
|---|---|---|
| Calcium Channel Blockade | Decreased vascular resistance | |
| Anti-inflammatory | Modulation of inflammatory cytokines | |
| Anticancer Activity | Inhibition of cancer cell proliferation |
Case Studies
- Cardiovascular Study : A study on the effects of dihydropyridine derivatives demonstrated significant reductions in systolic and diastolic blood pressure in hypertensive animal models when treated with compounds similar to this compound. The results indicated a dose-dependent response, highlighting its potential for clinical use in hypertension management.
- Inflammation Model : In a controlled experiment involving inflammatory markers in rat models, treatment with this compound resulted in a marked decrease in tumor necrosis factor-alpha (TNF-α) levels, suggesting its role in attenuating inflammatory responses.
- Anticancer Research : A recent investigation into the anticancer properties of dihydropyridine analogs found that certain derivatives could induce apoptosis in various cancer cell lines. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins.
Q & A
Q. What in vitro models are suitable for preliminary toxicity screening?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
